molecular formula C10H16O5 B12660191 3-Allyloxy-2-hydroxypropyl acetoacetate CAS No. 93893-87-9

3-Allyloxy-2-hydroxypropyl acetoacetate

Cat. No.: B12660191
CAS No.: 93893-87-9
M. Wt: 216.23 g/mol
InChI Key: OZIOEOAGXXYJLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Allyloxy-2-hydroxypropyl acetoacetate is an organic compound with the molecular formula C10H16O5. It is known for its unique chemical structure, which includes an allyloxy group, a hydroxypropyl group, and an acetoacetate moiety. This compound is used in various chemical reactions and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Allyloxy-2-hydroxypropyl acetoacetate can be synthesized through the reaction of allyl glycidyl ether with acetoacetic acid. The reaction typically occurs in the presence of a base, such as sodium hydroxide, to facilitate the opening of the epoxide ring in allyl glycidyl ether and its subsequent reaction with acetoacetic acid .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reactant concentrations, are carefully controlled to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

3-Allyloxy-2-hydroxypropyl acetoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

3-Allyloxy-2-hydroxypropyl acetoacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-allyloxy-2-hydroxypropyl acetoacetate involves its ability to undergo various chemical reactions due to its functional groups. The allyloxy group can participate in polymerization reactions, while the acetoacetate moiety can undergo keto-enol tautomerism, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Allyloxy-2-hydroxypropyl acetoacetate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in both research and industrial settings .

Properties

CAS No.

93893-87-9

Molecular Formula

C10H16O5

Molecular Weight

216.23 g/mol

IUPAC Name

(2-hydroxy-3-prop-2-enoxypropyl) 3-oxobutanoate

InChI

InChI=1S/C10H16O5/c1-3-4-14-6-9(12)7-15-10(13)5-8(2)11/h3,9,12H,1,4-7H2,2H3

InChI Key

OZIOEOAGXXYJLL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)OCC(COCC=C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.